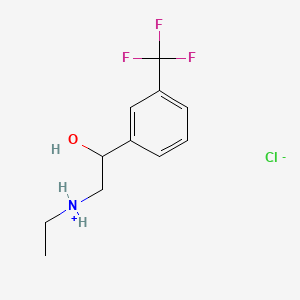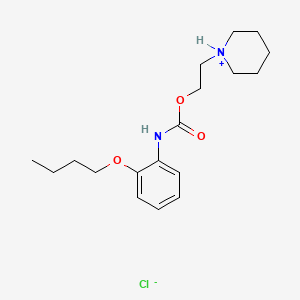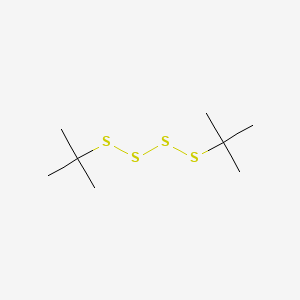
Di-tert-butyl tetrasulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl tetrasulphide is an organic sulfur compound with the molecular formula C8H18S4. It is known for its unique structure, consisting of four sulfur atoms bonded in a chain, flanked by two tert-butyl groups. This compound is often used in various chemical reactions and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl tetrasulphide can be synthesized through the reaction of tert-butyl thiol with sulfur. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the tetrasulphide bond. Another method involves the electrochemical oxidation of di-tert-butyl disulfide, which yields this compound as a product .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl tetrasulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form disulfides and thiols.
Substitution: It can participate in substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted sulfur compounds.
Scientific Research Applications
Di-tert-butyl tetrasulphide has several applications in scientific research:
Biology: It has been studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress and related diseases.
Mechanism of Action
The mechanism of action of di-tert-butyl tetrasulphide involves its ability to undergo homolytic substitution reactions, which result in the formation of perthiyl radicals. These radicals are highly reactive and can interact with various molecular targets, including peroxyl radicals. This reactivity underlies its antioxidant properties and its ability to stabilize hydrocarbon-based products .
Comparison with Similar Compounds
- Di-tert-butyl disulfide
- Di-tert-butyl trisulfide
- Di-iso-propyl tetrasulfide
Comparison: Di-tert-butyl tetrasulphide is unique due to its higher sulfur content compared to disulfides and trisulfides. This higher sulfur content contributes to its enhanced reactivity and antioxidant properties. Additionally, the presence of tert-butyl groups provides steric hindrance, which can influence its reactivity and stability .
Properties
CAS No. |
5943-35-1 |
|---|---|
Molecular Formula |
C8H18S4 |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
2-(tert-butyltetrasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S4/c1-7(2,3)9-11-12-10-8(4,5)6/h1-6H3 |
InChI Key |
NHHSUCWHDQEHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SSSSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


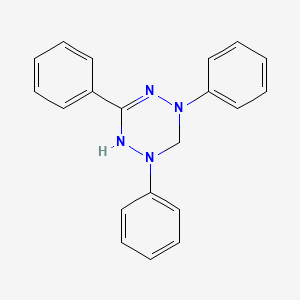
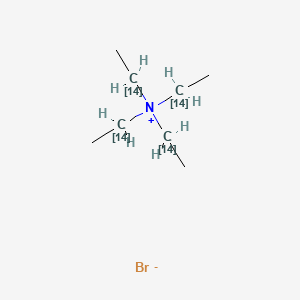
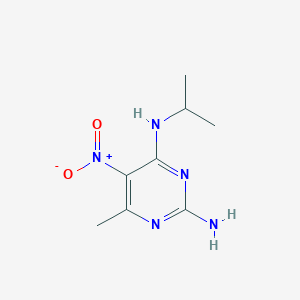
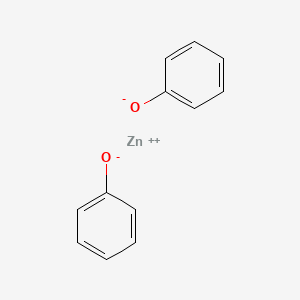
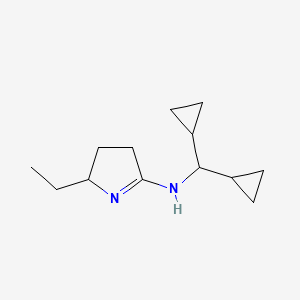


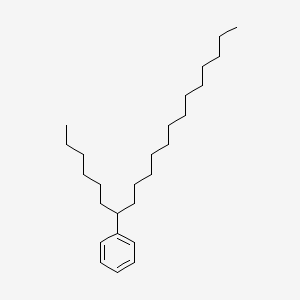
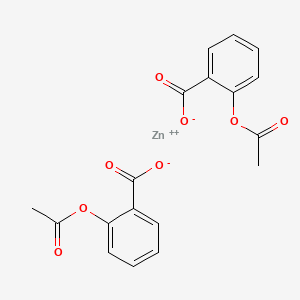
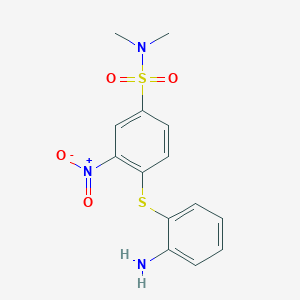

![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
